Physicochemical Differentiation: Lipophilicity (LogP) and PSA Comparison with 3,4-Dimethoxy Analog
2-(3,4-Diethoxyphenyl)acetohydrazide exhibits a calculated LogP of approximately 2.11, which is significantly higher than its 3,4-dimethoxy analog (LogP ~1.2) . This difference of approximately 0.9 LogP units corresponds to a roughly 8-fold increase in lipophilicity, indicating enhanced membrane permeability. The polar surface area (PSA) remains similar (73.58 Ų for the diethoxy compound), suggesting that the increased lipophilicity does not compromise hydrogen bonding capacity .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.11 (calculated) |
| Comparator Or Baseline | 2-(3,4-Dimethoxyphenyl)acetohydrazide; LogP ~1.2 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.9; ~8-fold increase in lipophilicity |
| Conditions | In silico calculation using standard algorithms (e.g., XLogP3) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
